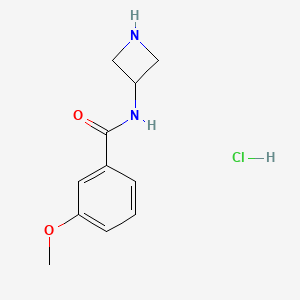

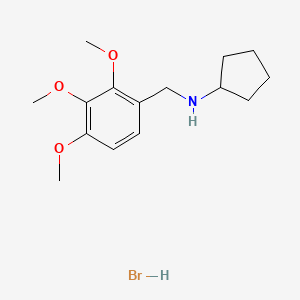

![molecular formula C9H7BrN2O2 B1379882 [3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol CAS No. 1199773-57-3](/img/structure/B1379882.png)

[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol

Descripción general

Descripción

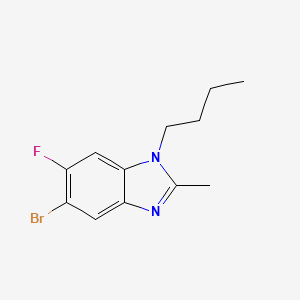

“[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol” is a chemical compound that is part of the pyridine family . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant . The compound is slightly soluble in water .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringOCC1=CC=CC(Br)=N1 . The compound has a molecular weight of 188.02 g/mol . Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, the alkylation reaction of a similar compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .Physical and Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 34°C to 39°C and a boiling point of 246°C . It is slightly soluble in water .Aplicaciones Científicas De Investigación

Synthesis of Pyrido-condensed Heterocycles

One notable application involves the synthesis of pyrido-condensed heterocycles. Donati et al. (2003) demonstrated an efficient procedure for preparing functionalized pyrido-condensed heterocycles containing five to eight atoms in the ring. This method relies on the reaction of 4-substituted isoxazolo[4,5-c]- and [5,4-b]pyridines with Mo(CO)6 in refluxing methanol, highlighting the compound's role in versatile organic synthesis processes (Donati, Ferrini, Fusi, & Ponticelli, 2003).

Catalytic Applications in Oligomerization

Another application is found in the synthesis of nickel complexes with bidentate N,O-type ligands for catalytic oligomerization of ethylene. Kermagoret and Braunstein (2008) synthesized dinuclear complexes using ligands like (pyridin-2-yl)methanol, showcasing the compound's relevance in creating catalysts for polymerization processes (Kermagoret & Braunstein, 2008).

Structural Chemistry and Hydrogen Bonding

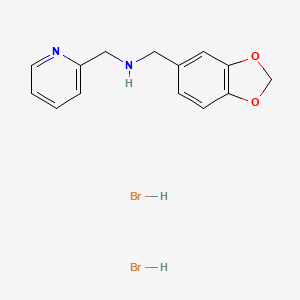

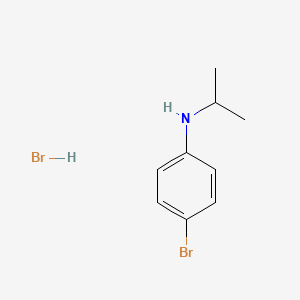

In the realm of structural chemistry, Böck et al. (2021) investigated the protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles. Their study provides insights into the molecular conformations, protonation sites, and intermolecular hydrogen bonding patterns, which are critical for understanding the behavior of such compounds in various chemical environments (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).

Synthesis of Polyols

Kim et al. (2005) explored the double diastereoselective synthesis of syn,syn-Bis(1,2-isoxazolin-5-yl)methanols and related polyols, illustrating the compound's utility in generating complex organic molecules that have potential applications in material science and as intermediates in organic synthesis (Kim, Son, Song, Kim, Seo, & No, 2005).

Safety and Hazards

Direcciones Futuras

The future directions for the study of “[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol” could include further exploration of its pharmaceutical applications, given its role as an active pharmaceutical ingredient and a pharmaceutical adjuvant . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could provide valuable insights into its potential uses.

Propiedades

IUPAC Name |

[3-(6-bromopyridin-2-yl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-9-3-1-2-7(11-9)8-4-6(5-13)14-12-8/h1-4,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBGGPRHZVQUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=NOC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)

![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)